molecular formula C7H8N2O2 B1272743 2-Amino-4-methylnicotinic acid CAS No. 38076-82-3

2-Amino-4-methylnicotinic acid

Cat. No. B1272743
CAS RN: 38076-82-3
M. Wt: 152.15 g/mol
InChI Key: VLGIIWGQCIFWPV-UHFFFAOYSA-N
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Description

2-Amino-4-methylnicotinic acid is a derivative of nicotinic acid, which is a form of niacin or vitamin B3. It is an organic compound that falls within the broader class of pyridines, characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The presence of an amino group and a methyl group on the pyridine ring distinguishes it from other nicotinic acid derivatives and contributes to its unique chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminonicotinic acid derivatives, has been explored through various methods. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-aminonicotinic acid involved a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another study reported the synthesis of N-acyl derivatives of isonicotinic acid hydrazide and 2-methylisonicotinic acid hydrazide, which are structurally related to 2-aminonicotinic acid, using methods such as condensation reactions with acylated amino acids . These methods highlight the versatility and complexity of synthesizing nicotinic acid derivatives.

Molecular Structure Analysis

The molecular structure of 2-aminonicotinic acid has been studied, revealing insights into its monomeric and dimeric forms. An experimental and theoretical study provided detailed information on the geometrical parameters, energies, and spectroscopic properties of different conformers of 2-aminonicotinic acid . The most stable conformer was identified, and the molecular structures were analyzed using techniques such as FT-IR and UV-Vis spectroscopy, along with theoretical calculations.

Chemical Reactions Analysis

Chemical reactions involving 2-aminonicotinic acid derivatives include electroorganic synthesis, where electrochemical hydrogenation and carboxylation were used to synthesize 6-aminonicotinic acid from related compounds . Another study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, showcasing the potential for carbon dioxide utilization in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminonicotinic acid and its derivatives have been characterized through various analytical techniques. Metal complexes of 2-aminonicotinic acid were synthesized and characterized, revealing their stoichiometry and varied biological activities . The crystal structure of 2-aminonicotinic acid was determined, showing intermolecular hydrogen bonds and a zwitterionic form, which contribute to its solid-state properties . Additionally, the protonation of 2-aminonicotinic acid in supramolecular compounds was studied, indicating its role as a charge complement and hydrogen bond donor and acceptor .

Scientific Research Applications

Electrocatalytic Synthesis

A study by Feng et al. (2010) explored an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process showed high yield and selectivity, demonstrating the potential of 2-amino-4-methylnicotinic acid in electrocatalytic applications (Feng, Q., Huang, K., Liu, S., & Wang, X., 2010).

Microwave-Assisted Synthesis

Quevedo et al. (2009) reported a microwave-assisted synthesis method for 2-aminonicotinic acids, including 2-(methylamino)nicotinic acid. This method offers an efficient approach for the production of various 2-aminonicotinic acids under specific conditions (Quevedo, C., Bavetsias, V., & McDonald, E., 2009).

Chemical Synthesis from Quinoline

Junhua (2011) developed a novel method for synthesizing 2-aminonicotinic acid from quinoline. This four-step synthesis process highlights its applicability in the large-scale preparation of 2-aminonicotinic acid, showing its importance in chemical synthesis (Junhua, H., 2011).

Chemiluminescence Derivatization

Ohba et al. (2000) investigated a chemiluminescence derivatization method using 2-aminonicotinic acid for detecting methylglyoxal. This method demonstrates the utility of 2-amino-4-methylnicotinic acid in sensitive and selective analytical techniques (Ohba, Y., Sakata, M., & Zaitsu, K., 2000).

Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) utilized isonicotinic acid in the green synthesis of pyranopyrazoles. This method emphasizes the role of 2-amino-4-methylnicotinic acid in the synthesis of complex organic molecules, particularly in the context of green chemistry (Zolfigol, M., Tavasoli, M., Moosavi-Zare, A. R., Moosavi, P., Kruger, H., Shiri, M., & Khakyzadeh, V., 2013).

Antimicrobial Activity of Triazole Derivatives

Mishra et al. (2010) synthesized triazole derivatives using isonicotinic acid and evaluated their antimicrobial activity. This study showcases the potential of 2-amino-4-methylnicotinic acid in developing new antimicrobial agents (Mishra, R., Kumar, R., Kumar, S., Majeed, J., Rashid, M., & Sharma, S., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation .

properties

IUPAC Name

2-amino-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGIIWGQCIFWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370309
Record name 2-Amino-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylnicotinic acid

CAS RN

38076-82-3
Record name 2-Amino-4-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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